1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane
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Overview
Description
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane is a chemical compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a diazaspiro compound with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C, depending on the specific reaction . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, leading to modulation of neurotransmission . The pathways involved include the inhibition of receptor-mediated ion flux, which can affect various physiological processes .
Comparison with Similar Compounds
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
3,9-Diazaspiro[5.5]undecane: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
1,1-Difluoro-6-azaspiro[3.4]octane: A smaller spirocyclic compound with different spatial configuration and properties.
1,1-Difluorospiro[2.5]octan-6-amine: Another difluoro-substituted spirocyclic compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .
Properties
Molecular Formula |
C10H18F2N2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
11,11-difluoro-3-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18F2N2/c1-14-6-3-9(4-7-14)2-5-13-8-10(9,11)12/h13H,2-8H2,1H3 |
InChI Key |
TZIOQMIMEXODKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCNCC2(F)F)CC1 |
Origin of Product |
United States |
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